Copper(I) thiocyanate
Overview
Description
Copper(I) thiocyanate, also known as cuprous thiocyanate, is a coordination polymer with the chemical formula CuSCN. It is an air-stable, white solid that is used as a precursor for the preparation of other thiocyanate salts. The compound is known for its unique structural properties, featuring copper in a characteristic tetrahedral coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) thiocyanate can be synthesized through several methods:
Spontaneous Decomposition: It forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated.
Reduction of Copper(II) Solutions: It can be prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulfate. Sulphurous acid is added to the copper(II) solution, followed by the slow addition of a soluble thiocyanate while stirring.
Thiosulfate Reduction: A thiosulfate solution can also be used as a reducing agent to prepare this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve the reduction of copper(II) salts in aqueous solutions, followed by precipitation and purification processes to obtain the desired product .
Chemical Reactions Analysis
Copper(I) thiocyanate undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to copper(II) thiocyanate under certain conditions.
Reduction: It can be reduced back to elemental copper under strong reducing conditions.
Substitution: this compound can participate in substitution reactions where the thiocyanate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium thiosulfate and hydrazine can be used.
Substitution Reactions: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products:
Oxidation Products: Copper(II) thiocyanate and other copper(II) compounds.
Reduction Products: Elemental copper and thiocyanate salts.
Substitution Products: Various copper-ligand complexes.
Scientific Research Applications
Copper(I) thiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thiocyanate salts and copper complexes.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of flame retardants, pigments, and antifouling paints for protecting underwater surfaces of ships. .
Mechanism of Action
The mechanism of action of copper(I) thiocyanate involves its role as a semiconductor and hole conductor. It acts as a P-type semiconductor with a wide band gap, making it transparent to visible and near-infrared light . The compound’s hole conductivity can be improved by various treatments, such as exposure to gaseous chlorine or doping with other thiocyanate compounds . In biological systems, its antimicrobial properties are attributed to the release of copper ions, which can disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Copper(I) thiocyanate can be compared with other similar compounds, such as:
Copper(I) iodide (CuI): Both are copper(I) compounds with similar coordination geometries, but copper(I) iodide has different optical and electronic properties.
Copper(I) cyanide (CuCN): Similar to this compound, copper(I) cyanide is used in various industrial applications, but it has different solubility and reactivity characteristics.
Ammonium thiocyanate (NH4SCN): While not a copper compound, ammonium thiocyanate is often used in the synthesis of this compound and other thiocyanate salts.
Biological Activity
Copper(I) thiocyanate (CuSCN) has garnered attention in various fields due to its unique properties and biological activities. This article delves into the biological mechanisms, applications, and research findings related to CuSCN, with a focus on its enzymatic roles, toxicity profiles, and potential therapeutic applications.
Overview of this compound
This compound is an inorganic compound that serves as a precursor in various chemical reactions and has applications in electronics and biochemistry. Its ability to act as a catalyst in biological systems is of particular interest, especially concerning its role in enzymatic reactions involving thiocyanate degradation.
Enzymatic Function
Recent studies have identified copper-containing enzymes that utilize CuSCN in their catalytic processes. One notable enzyme is thiocyanate dehydrogenase (TcDH), which catalyzes the conversion of thiocyanate to cyanate and elemental sulfur. This reaction is facilitated by a trinuclear copper center within the enzyme, which allows for two-electron oxidation without the need for oxygen as a cosubstrate. The mechanism of action involves:
- Copper Coordination : The enzyme's activity is significantly influenced by the presence of copper ions, which are essential for maintaining its structural integrity and catalytic function. Experimental data indicate that each enzyme subunit can bind multiple copper ions, enhancing its activity (Table 1) .
- Substrate Specificity : TcDH shows a marked preference for thiocyanate over other sulfur-containing substrates, indicating a specialized role in sulfur metabolism within certain bacterial species .
Toxicological Profile
While CuSCN exhibits beneficial biological activities, it also poses potential toxicity risks. Toxicological assessments have revealed:
- Acute Toxicity : The acute oral LD50 for rats is greater than 5000 mg/kg, indicating low toxicity under acute exposure conditions. Similarly, dermal and inhalation toxicity assessments show no significant hazards .
- Chronic Effects : Long-term exposure studies suggest that repeated ingestion can lead to kidney damage and liver inflammation at higher doses, with a No Observed Adverse Effect Level (NOAEL) established at 16.3 mg/kg body weight per day .
Case Study: Thiocyanate Degradation
A pivotal study focused on the purification and characterization of TcDH from Thioalkalivibrio species demonstrated the enzyme's efficacy in degrading thiocyanate under various conditions. Key findings include:
- Enzyme Activation : The activation of TcDH by Cu+ ions was shown to increase thiocyanate consumption rates significantly, supporting the hypothesis that copper ions enhance enzyme stability and activity (Table 2) .
- Growth Conditions : Bacterial strains exhibiting higher growth rates in copper-enriched media also showed increased levels of TcDH production, further linking copper availability to enzymatic activity .
Applications in Biotechnology
The unique properties of CuSCN have led to its exploration in various biotechnological applications:
- Organic Electronics : CuSCN is utilized as a hole transport material in organic semiconductor devices due to its efficient charge transport properties .
- Antimicrobial Properties : Preliminary studies indicate that CuSCN exhibits antimicrobial activity against various pathogens, suggesting potential applications in biomedical fields .
Data Tables
Study | Enzyme | Copper Binding | Thiocyanate Conversion Rate | Toxicity Level (LD50) |
---|---|---|---|---|
TcDH | 3 Cu ions/subunit | Increased with Cu+ activation | >5000 mg/kg | |
N/A | N/A | N/A | >2000 mg/kg dermal |
Parameter | Value |
---|---|
NOAEL (Oral) | 16.3 mg/kg/day |
Acute Dermal LD50 | >2000 mg/kg |
Acute Inhalation LC50 | >5.86 mg/L |
Properties
IUPAC Name |
copper(1+);thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKZMQQDCHTNF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSCN, CCuNS | |
Record name | copper(I) thiocyanate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |
Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprous thiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20469 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1111-67-7 | |
Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.